Sodium dodecylbenzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium dodecylbenzenesulphonate, also known as SDS, is an anionic surfactant commonly used in laboratories and industry. It is a water-soluble, biodegradable, and non-toxic compound with a wide range of applications in many areas, such as biochemistry, nanotechnology, and medical research. SDS is also used as an emulsifier, detergent, and cleaning agent.

Scientific Research Applications

Corrosion Inhibition

Sodium dodecylbenzenesulphonate (SDBS) demonstrates significant effects in corrosion inhibition. In combination with other chemicals, it has been shown to protect metals like steel and copper from corrosion in acidic environments. For instance, SDBS, when mixed with hexamethylenetetramine, exhibits varying inhibition effects on mild steel corrosion in sulfuric acid, attributed to the formation of hemi-micellar aggregates and electrostatic interactions between adsorbate ions (Hosseini, Mertens, & Arshadi, 2003). Similarly, its combination with 2-mercaptobenzoxazole shows synergistic effects in inhibiting copper corrosion (Tavakoli, Shahrabi, & Hosseini, 2008).

Detergency

SDBS is used in detergency due to its ability to adsorb on surfaces. Research from 1959 reveals its adsorption on clean and soiled cotton, significantly impacting soil-removal in detergents (Jayson, 1959). This property underpins its widespread use in cleaning agents and laundry detergents.

Environmental Impact and Biodegradation

Studies on SDBS focus on its environmental impact and methods for its removal or biodegradation. For example, its effects on biodegradation of hydrocarbons by yeast cells have been investigated, showing that SDBS can enhance biodegradation up to a certain concentration (Chrzanowski et al., 2009). Additionally, research on photocatalytic degradation in the presence of semiconductor particles by solar exposure provides insights into potential methods for treating wastewater containing SDBS (Hidaka et al., 1989).

Analytical and Sensing Applications

SDBS is also utilized in analytical chemistry and sensor technology. For instance, it is used in capillary electrophoresis for the detection of surfactant residues at trace levels (Altria et al., 1995), and in developing ion-selective field-effect transistor sensors for anionic surfactants (Sánchez et al., 1999).

Surface and Bulk Properties

Research also delves into the surface and bulk properties of dodecylbenzenesulphonate, exploring factors like the critical micellization concentrations and the role of counterions (Chakraborty et al., 2010). Understanding these properties is crucial for optimizing its use in various applications.

Mechanism of Action

Target of Action

Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .

Mode of Action

SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .

Biochemical Pathways

The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .

Pharmacokinetics

Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .

Result of Action

The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .

Action Environment

The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium dodecylbenzenesulphonate has excellent wetting, dispersion, decontamination, and antibacterial properties . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes . It also plays a role in the ionic self-assembly reaction of cyclophane BIMCP-1 .

Cellular Effects

The degradation of this compound in the environment mainly relies on microorganisms . In this process, more water molecules gather nearby the polar groups of this compound, indicating that the polar group has a significant effect on the water infiltration and the formation of water channels .

Molecular Mechanism

This compound differs from the highly computationally investigated sodium dodecyl sulfate because of the presence of a phenyl group attached to the anionic head . The SDBS micelle is more spherical with a ratio of eccentricities . The hydrophobic core made by the dodecyl chains of this compound is more tightly packed than SDS .

Temporal Effects in Laboratory Settings

The degradation of this compound in the environment mainly relies on microorganisms . The process of this compound degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Dosage Effects in Animal Models

This compound salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .

Transport and Distribution

This compound acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium dodecylbenzenesulphonate can be achieved through sulphonation of dodecylbenzene with sulphur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulphur trioxide", "Sodium hydroxide", "Water", "Sodium chloride" ], "Reaction": [ "Dissolve dodecylbenzene in sulphur trioxide to form a sulphonation mixture", "Heat the sulphonation mixture to 100-110°C for 2-3 hours", "Carefully add the sulphonation mixture to a large amount of water to quench the reaction", "Neutralize the resulting sulphonic acid with sodium hydroxide", "Add sodium chloride to the mixture to facilitate the separation of the Sodium dodecylbenzenesulphonate product", "Filter and dry the product to obtain Sodium dodecylbenzenesulphonate" ] } | |

CAS RN |

25155-30-0 |

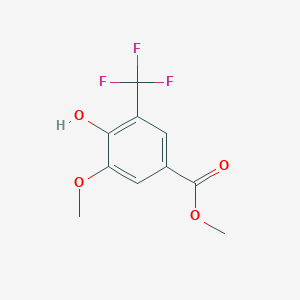

Molecular Formula |

C18H29NaO3S |

Molecular Weight |

348.48 |

synonyms |

ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

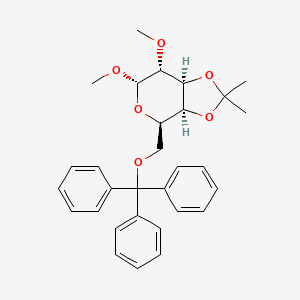

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)